Enhanced Water Solubility Enables High-Concentration Aqueous Formulation Relative to Free Piperazine or Piperidine Bases
1-(Piperidin-4-yl)piperazine exhibits a measured aqueous solubility of at least 25 mg/mL (approximately 148 mM), as confirmed by direct solubility assessment [1]. This solubility profile is superior to the free base forms of its component heterocycles—piperazine (solubility ~12 mg/mL) and piperidine (miscible but highly basic)—when evaluated under equivalent ambient conditions. The enhanced solubility is attributed to the balanced basicity (predicted pKa 10.27±0.10) and the presence of multiple hydrogen-bonding sites, which facilitate aqueous solvation without requiring salt formation . For procurement decisions, this native solubility advantage reduces the need for additional salt-screening campaigns and enables direct use in high-concentration biological assays, thereby streamlining early-stage lead optimization workflows.
| Evidence Dimension | Aqueous solubility (free base) |
|---|---|
| Target Compound Data | ≥ 25 mg/mL (≥ 148 mM) |
| Comparator Or Baseline | Piperazine (free base): ~12 mg/mL; Piperidine: miscible but strongly basic (pKa 11.2) |
| Quantified Difference | Target solubility is at least 2-fold higher than piperazine and offers a more neutral pH profile than piperidine. |
| Conditions | Room temperature, water |
Why This Matters
High native aqueous solubility facilitates direct use in cell-based assays and in vivo studies without requiring solubility-enhancing formulations or salt conversion, saving time and resources in early drug discovery.
- [1] Chemistry StackExchange. Solubility of 1-(Piperidin-4-yl)piperazine in water. View Source
